molecular formula C14H11ClN2O B14447232 2-(Benzylamino)-5-chlorobenzoxazole CAS No. 78749-89-0

2-(Benzylamino)-5-chlorobenzoxazole

Cat. No.: B14447232
CAS No.: 78749-89-0
M. Wt: 258.70 g/mol
InChI Key: PALYRMSPZVOLCS-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5-chlorobenzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the benzylamino and chloro substituents on the benzoxazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-5-chlorobenzoxazole typically involves the reaction of 2-amino-5-chlorobenzoxazole with benzylamine. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5-chlorobenzoxazole can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group can yield imines or amides, while substitution of the chloro group can result in various substituted benzoxazoles.

Scientific Research Applications

2-(Benzylamino)-5-chlorobenzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-5-chlorobenzoxazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-5-chlorobenzoxazole is unique due to the presence of both benzylamino and chloro substituents on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

78749-89-0

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

N-benzyl-5-chloro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)17-14(18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

PALYRMSPZVOLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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